molecular formula C16H21ClF3N3O2 B13529907 N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride

N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B13529907
M. Wt: 379.80 g/mol
InChI Key: GEKYLZBFMORCLQ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-methylpyrrolidine ring substituted with an aminomethyl group and a trifluoromethylbenzamide moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability.

Properties

Molecular Formula

C16H21ClF3N3O2

Molecular Weight

379.80 g/mol

IUPAC Name

N-[2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl]-4-(trifluoromethyl)benzamide;hydrochloride

InChI

InChI=1S/C16H20F3N3O2.ClH/c1-10-6-11(7-20)9-22(10)14(23)8-21-15(24)12-2-4-13(5-3-12)16(17,18)19;/h2-5,10-11H,6-9,20H2,1H3,(H,21,24);1H

InChI Key

GEKYLZBFMORCLQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C(=O)CNC(=O)C2=CC=C(C=C2)C(F)(F)F)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the trifluoromethyl group, and the coupling of the benzamide moiety. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Coupling with Benzamide: The final step involves coupling the intermediate with a benzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways involving binding to these targets, leading to modulation of their activity.

Biological Activity

N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride, with the CAS number 2033442-67-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H21_{21}ClF3_3N3_3O2_2
  • Molecular Weight : 379.80 g/mol
  • Structure : The compound features a trifluoromethyl group and a pyrrolidine moiety, which may contribute to its biological properties.

In Vitro Studies

Several studies have investigated the biological activities of compounds related to this compound:

StudyCompoundIC50 (µM)Effect
Chen et al. (2020)FNA (structurally similar)1.30Antiproliferative activity against HepG2 cells
Chen et al. (2020)FNA-Induced apoptosis and cell cycle arrest in HepG2 cells

These findings suggest that this compound may exhibit similar antiproliferative effects.

Pharmacokinetics

Pharmacokinetic studies on closely related compounds indicate high oral bioavailability (>90%) and a significant terminal elimination half-life (~10.2 hours) . This suggests that this compound could maintain effective plasma concentrations over time.

Case Studies

While specific case studies directly involving this compound are scarce, analogous compounds have shown promising results:

  • Antitumor Activity : In xenograft models, compounds similar to this one demonstrated tumor growth inhibition rates exceeding 48% compared to standard treatments like SAHA .
  • Combination Therapy : Research indicates that low concentrations of structurally related compounds can enhance the efficacy of established anticancer drugs like taxol and camptothecin .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of the target compound with related analogs:

Compound Name / ID Core Structure Key Substituents Biological Activity (Reported) Molecular Weight Reference
Target Compound Benzamide + pyrrolidine - 4-(Trifluoromethyl)benzamide
- 2-Methylpyrrolidine with aminomethyl group
Not explicitly stated ~376.4 (base)
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-(trifluoromethyl)benzamide (CAS 1070959-46-4) Benzamide + pyrrolidine - 4-(Trifluoromethyl)benzamide
- Pyrrolidine-2-one
Not reported 376.4
N-(2-Aminoethyl)-N-{4-[(4-chlorophenyl)methoxy]phenyl}-4-fluoro-2-(trifluoromethyl)benzamide HCl (65) Benzamide + aminoethyl - 4-Fluoro-2-(trifluoromethyl)benzamide
- 4-Chlorophenylmethoxy
Trypanosoma brucei inhibition (IC₅₀: Unspecified) -
N-{2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl} benzamide (7) Thiazolidinone + benzamide - 4-Nitrobenzylidene
- 4-Chlorophenyl
Antimicrobial (pMICam = 1.86 µM/mL) -
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) Azetidinone + benzamide - Dichlorophenyl
- Chlorinated azetidinone
Antimicrobial (Most potent in study) -

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrochloride salt form enhances aqueous solubility, similar to compounds 65–69 in , which are synthesized as hydrochlorides for improved bioavailability .
  • Synthetic Yield : The target compound’s synthesis yield is unspecified, but analogs in report yields of 54–76%, suggesting feasible scalability for pyrrolidine-benzamide derivatives .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthetic route of this compound to ensure high purity and yield?

  • Methodological Answer : The synthesis of this compound requires precise control over reaction conditions, including temperature, solvent selection (e.g., dichloromethane or acetonitrile), and stoichiometry of intermediates like p-trifluoromethyl benzoyl chloride. For example, sodium carbonate is often used to neutralize HCl byproducts during amide bond formation . Hazard analysis for intermediates (e.g., mutagenicity testing via Ames II) is critical due to potential decomposition risks . Purification via column chromatography or recrystallization in diethyl ether/pentanes is recommended to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the pyrrolidine and trifluoromethyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC with UV detection (e.g., at 254 nm) monitors purity. X-ray crystallography may resolve stereochemical ambiguities in the 2-methylpyrrolidine moiety .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (e.g., thermal stability up to 150°C). Long-term storage trials in desiccated environments (argon atmosphere, -20°C) prevent hydrolysis of the amide bond. Mutagenicity assays (e.g., Ames testing) are advised for safety profiling .

Advanced Research Questions

Q. What computational and experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic interactions between the trifluoromethyl group and target proteins (e.g., kinases or GPCRs). Molecular docking simulations paired with surface plasmon resonance (SPR) validate binding affinities. In vitro assays (e.g., enzyme inhibition or cell viability) should correlate with computational predictions to refine structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) minimizes platform-specific artifacts. Statistical tools like Bland-Altman analysis quantify inter-assay variability. Dose-response curves (IC₅₀/EC₅₀) should be replicated in ≥3 independent experiments to confirm reproducibility .

Q. What experimental design principles are critical for studying the compound’s pharmacokinetics (PK) in vivo?

  • Methodological Answer : A crossover study design in rodent models accounts for inter-individual variability. LC-MS/MS quantifies plasma and tissue concentrations, while compartmental modeling (e.g., non-linear mixed-effects) estimates absorption/distribution parameters. Metabolite identification via HRMS/MS clarifies metabolic pathways (e.g., CYP450-mediated oxidation) .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s selectivity?

  • Methodological Answer : Systematic substitution of the 4-(trifluoromethyl)benzamide group with bioisosteres (e.g., sulfonamides or heterocycles) evaluates steric and electronic effects. Parallel synthesis of analogs (e.g., varying the pyrrolidine substituents) followed by high-throughput screening identifies selectivity trends. Free-energy perturbation (FEP) calculations prioritize synthetic targets .

Q. What methodologies are recommended for scaling up synthesis while maintaining reaction efficiency?

  • Methodological Answer : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling). Process Analytical Technology (PAT) tools, such as inline FTIR, monitor reaction progress in real time. Solvent recycling (e.g., dichloromethane recovery via distillation) reduces waste. Hazard operability (HAZOP) studies ensure safety at multi-gram scales .

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